N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
Historical Development of Triazine Derivatives in Pharmaceutical Research
The 1,3,5-triazine scaffold has transitioned from industrial applications to pharmaceutical prominence over the past century. Initially utilized in agrochemicals such as simazine and atrazine for herbicide formulations, the triazine core gained attention in the 1960s with the discovery of altretamine, an alkylating agent approved for ovarian cancer therapy. This marked the scaffold’s entry into oncology, validated by later derivatives like enasidenib (an isocitrate dehydrogenase-2 inhibitor for leukemia) and gedatolisib (a dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor for breast cancer). The introduction of fluorine and nitrogen-rich substituents, as seen in this compound, reflects modern strategies to optimize pharmacokinetics and target engagement.
Significance of Pyrrolidinyl Substitutions in 1,3,5-Triazine Scaffolds
Pyrrolidinyl groups confer critical advantages to triazine-based molecules. The saturated five-membered ring enhances solubility and bioavailability by introducing sp³-hybridized nitrogen atoms, which facilitate hydrogen bonding with biological targets. For example, pyrrolidine substitutions in triazine hybrids have shown improved binding to kinase ATP pockets, as demonstrated in inhibitors targeting cyclin-dependent kinases and receptor tyrosine kinases. Additionally, the conformational flexibility of pyrrolidine allows adaptive interactions with hydrophobic enzyme clefts, a feature leveraged in the design of antimicrobial and anti-inflammatory agents.
Table 1: Impact of Substituents on Triazine Derivative Activity
| Substituent Position | Functional Group | Biological Target | Effect on Activity |
|---|---|---|---|
| 2-Amino | Pyrrolidinyl | Kinases | Enhanced ATP-competitive binding |
| 4-Fluorophenyl | Aromatic | DNA topoisomerases | Improved intercalation capacity |
| 6-Pyrrolidinyl | Cyclic amine | Phosphatases | Increased metabolic stability |
Research Evolution and Current Academic Focus
Contemporary research prioritizes modular synthesis techniques to expand triazine diversity. The Pinner triazine synthesis, historically used for amidine-based derivatives, has been supplanted by sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), enabling precise functionalization at the 2-, 4-, and 6-positions. Recent studies focus on hybrid molecules combining triazines with quinazoline, tetrazole, or peptide motifs to synergize mechanisms of action. For instance, triazine-quinazoline hybrids exhibit dual inhibition of topoisomerase and tyrosine kinases, addressing drug resistance in oncology. The compound this compound epitomizes this trend, with its fluorophenyl group enhancing membrane permeability and pyrrolidinyl moieties optimizing target selectivity.
Importance in Drug Discovery and Development Pipeline
The 1,3,5-triazine nucleus is a cornerstone of fragment-based drug design due to its synthetic accessibility and three-dimensional geometry, which accommodates diverse pharmacophores. In kinase inhibitor development, triazine derivatives disrupt ATP-binding domains through π-π stacking (via aromatic substituents) and hydrogen bonding (via amino groups). The fluorophenyl group in this compound augments electron-withdrawing effects, stabilizing interactions with cysteine residues in catalytic sites. Furthermore, the hydrochloride salt formulation improves aqueous solubility, a common challenge in triazine-based drug candidates. Current pipeline applications include preclinical investigations in autoimmune diseases and metastatic cancers, where triazine derivatives modulate cytokine signaling and apoptosis pathways.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6.ClH/c18-13-5-7-14(8-6-13)19-15-20-16(23-9-1-2-10-23)22-17(21-15)24-11-3-4-12-24;/h5-8H,1-4,9-12H2,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZOVFIMMBUEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Pyrrolidinyl Groups: The pyrrolidinyl groups are introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine core under controlled conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or other transition metal catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Bioactivity : Pyrrolidine-substituted triazines (e.g., the target compound) show promise in drug discovery due to their balanced solubility and ability to engage in hydrogen bonding .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance electrophilicity, while bulky groups (e.g., isopropyl) improve lipid membrane interaction .
- Salt Forms : Hydrochloride salts, as seen in the target compound, are critical for enhancing bioavailability in hydrophilic environments .
Biological Activity
N-(4-fluorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with a 4-fluorophenyl group and two pyrrolidinyl groups. The presence of the fluorine atom is significant as it can influence the compound's reactivity and binding affinity to biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H21FN6·HCl |
| Molecular Weight | 348.84 g/mol |
| CAS Number | 1179458-49-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through competitive or non-competitive inhibition.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways.
- Receptors : It could act on various receptor types, influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies demonstrate its effectiveness in inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 31.25 µg/mL for Gram-positive bacteria.
- Anticancer Research : In a comparative study with doxorubicin on A-431 and Jurkat cell lines, this compound exhibited IC50 values lower than those of standard treatments, suggesting superior efficacy in certain contexts.
Research Applications
The compound's unique structure makes it a valuable candidate for various research applications:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.
- Chemical Biology : Utilized in studying enzyme kinetics and receptor-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
